- 1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation, World Intellectual Property Organization, , ,
Cas no 935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile)
935685-88-4 structure
Product Name:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
CAS-Nr.:935685-88-4
MF:C13H15BFNO2
MW:247.073107004166
MDL:MFCD11521351
CID:1040788
PubChem ID:46738194
Update Time:2024-10-26
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 3-Cyano-5-fluorophenylboronic acid pinacol ester
- 3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarbonitrile
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)benzonitrile
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
- 2-(3-Cyano-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- DTXSID80674248
- AKOS015942804
- MFCD11521351
- EN300-305732
- 3-CYANO-5-FLUOROBENZENEBORONIC ACID PINACOL ESTER
- 3-Cyano-5-fluorobenzeneboronic acid pinacol ester, 96%
- WWDTYZLFIFQZDE-UHFFFAOYSA-N
- AS-37042
- SCHEMBL419330
- ZB0294
- MB09945
- CS-B1232
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3.2-dioxaborolan-2-yl)benzonitrile
- DA-00623
- 935685-88-4
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
-
- MDL: MFCD11521351
- Inchi: 1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
- InChI-Schlüssel: WWDTYZLFIFQZDE-UHFFFAOYSA-N
- Lächelt: N#CC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1
Berechnete Eigenschaften
- Genaue Masse: 247.11800
- Monoisotopenmasse: 247.1179870g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 1
- Komplexität: 360
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 42.2Ų
Experimentelle Eigenschaften
- PSA: 42.25000
- LogP: 1.99658
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 229773-1g |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95% | 1g |
£282.00 | 2022-02-28 | |
| Fluorochem | 229773-5g |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95% | 5g |
£844.00 | 2022-02-28 | |
| Fluorochem | 229773-10g |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95% | 10g |
£1438.00 | 2022-02-28 | |
| TRC | F598645-100mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile |
935685-88-4 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | F598645-250mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile |
935685-88-4 | 250mg |
$184.00 | 2023-05-18 | ||
| TRC | F598645-500mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile |
935685-88-4 | 500mg |
$287.00 | 2023-05-18 | ||
| TRC | F598645-1g |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile |
935685-88-4 | 1g |
$ 330.00 | 2022-06-04 | ||
| ChemScence | CS-B1232-100mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 100mg |
$174.0 | 2022-04-26 | ||
| ChemScence | CS-B1232-500mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 500mg |
$220.0 | 2022-04-26 | ||
| ChemScence | CS-B1232-1g |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 1g |
$242.0 | 2022-04-26 |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, 100 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 90 °C
Referenz
- Preparation of indolizine derivatives as phoshoinositide 3-kinases inhibitors, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Referenz
- Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, rt → 110 °C
Referenz
- Preparation of triazine-containing organic compounds for organic electroluminescent device, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane , 1,4-Dioxane ; 4 h, 80 °C
Referenz
- Thiazolyl derivatives as mGluR5 antagonists and their preparation and methods for their use, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases, Germany, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Referenz
- Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Referenz
- Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs., World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 100 °C
Referenz
- Condensed cyclic compound, composition including the same, and organic light-emitting device including the condensed cyclic compound, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 6 h, 110 °C
Referenz
- Preparation biaryl oxyacetic acid compounds as inhibitors of CRTH2 receptor, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Referenz
- Preparation of 1,2,3,4-tetrahydroquinoxaline derivatives useful as RORγt agonists useful for the treatment of cancers, metabolic diseases and autoimmune diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs., Germany, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases, Germany, , ,
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Raw materials
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preparation Products
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:935685-88-4)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
Bestellnummer:A959519
Bestandsstatus:in Stock
Menge:10.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 16:10
Preis ($):217.0
Email:sales@amadischem.com
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Verwandte Literatur
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:935685-88-4)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
Reinheit:99%
Menge:10.0g
Preis ($):217.0